4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
The compound “4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (a common functional group in biochemistry), a bromine atom, and a complex side chain containing a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the thiophene and pyrazole rings, and the carboxamide group would all contribute to its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the carboxamide group could affect its polarity, solubility, and reactivity .Scientific Research Applications
Heterocyclic Synthesis
Thiophene and pyrazole derivatives have been extensively studied for their utility in heterocyclic synthesis. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield a range of heterocyclic derivatives demonstrates the versatility of thiophene derivatives in organic synthesis (Mohareb et al., 2004).
Pharmaceutical Chemistry
The synthesis of thiophene-based pyrazole amides through various catalytic approaches and their structural features elucidated through computational applications indicate their significance in pharmaceutical chemistry. These compounds have been studied for their nonlinear optical (NLO) properties, showcasing their potential in developing novel materials with specific electronic and optical characteristics (Kanwal et al., 2022).
Biological Activity
Research on thiophene and pyrazole derivatives also extends into evaluating their biological activities. For example, studies have synthesized novel thienopyrazole derivatives and investigated their antimicrobial activities, contributing to the search for new antimicrobial agents (Ahmed et al., 2018). Another study focused on the synthesis of pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, highlighting the therapeutic potential of these compounds (Abunada et al., 2008).
Material Science
Thiophene and pyrazole derivatives have applications in material science, especially in the development of compounds with potential NLO properties. This is evident from studies that synthesize and characterize these derivatives, further analyzing their electronic structures and NLO responses through computational methods (Ahmad et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-bromo-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-17-11(9-3-2-4-10(9)16-17)6-15-13(18)12-5-8(14)7-19-12/h5,7H,2-4,6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFMLYNEOKSFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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